4-Bromo-3-fluorostyrene

Vue d'ensemble

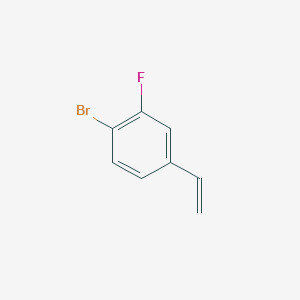

Description

4-Bromo-3-fluorostyrene is an organic compound that belongs to the class of halogenated styrenes It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the benzene ring of styrene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorostyrene can be synthesized through several methods, one of which involves the halogenation of styrene derivatives. A common approach is the bromination of 3-fluorostyrene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-fluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted styrenes.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-3-fluorostyrene is utilized as a molecular scaffold in the development of active pharmaceutical ingredients (APIs). Its bromine and fluorine substituents enhance its reactivity and selectivity in chemical reactions, which is crucial for synthesizing complex organic molecules.

- Antimutagenic Agents : This compound serves as a precursor for the synthesis of bichalcophene fluorobenzamidines, which are known to exhibit antimutagenic properties. These compounds have been shown to reduce mutation frequency significantly, making them candidates for further research in cancer prevention and treatment strategies .

- Synthesis of Fluorinated Compounds : The fluorine atom in this compound facilitates nucleophilic substitutions and cross-coupling reactions, which are vital in creating various fluorinated pharmaceuticals. Such compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials, including polymers and dyes.

- Polymeric Coatings : The compound has been used to develop polymeric antireflective coatings through plasma-enhanced chemical vapor deposition (PECVD). These coatings are particularly useful in optical applications, such as improving the performance of photolithography processes in semiconductor manufacturing .

- Phosphorescent Dyes : It is also involved in the preparation of persistent room-temperature phosphorescent dyes derived from carbazole. These dyes exhibit high quantum yields and are utilized in various applications ranging from display technologies to security inks .

Chemical Synthesis

This compound acts as a key intermediate in various chemical syntheses due to its multifunctional nature.

- Cross-Coupling Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This property is harnessed for creating complex molecular architectures that are difficult to obtain through traditional methods .

- Fluorinated Building Blocks : As a fluorinated benzonitrile derivative, it serves as an important building block for synthesizing other fluorinated compounds, which are valuable in both medicinal chemistry and materials science due to their unique properties .

Case Study 1: Antimutagenic Drug Development

Research involving this compound has led to the development of bichalcophene derivatives that demonstrate significant reductions in mutation frequencies associated with DNA binding by azides. These findings suggest potential therapeutic applications in cancer treatment and genetic stability enhancement .

Case Study 2: Development of Antireflective Coatings

The application of this compound in PECVD processes has resulted in the creation of uniform antireflective coatings suitable for semiconductor substrates. These coatings have shown excellent optical properties and durability under various environmental conditions, highlighting their industrial relevance .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluorostyrene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and fluorine atoms influence the electron density of the ring, making it more susceptible to nucleophilic attack in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-fluorostyrene

- 4-Bromo-3-chlorostyrene

- 3-Bromo-4-fluorostyrene

Comparison: 4-Bromo-3-fluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-fluorostyrene, the position of the fluorine atom in this compound leads to different electronic effects and steric hindrance, influencing its behavior in substitution and coupling reactions. Similarly, the presence of different halogens in compounds like 4-Bromo-3-chlorostyrene results in variations in reactivity and applications .

Activité Biologique

4-Bromo-3-fluorostyrene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

This compound is characterized by the presence of a bromine atom at the para position and a fluorine atom at the meta position of the styrene moiety. This substitution pattern influences its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF |

| Molecular Weight | 217.04 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) can enhance binding affinity through halogen bonding, which may stabilize interactions with target proteins.

- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in signal transduction pathways, potentially modulating inflammatory responses or cancer cell proliferation .

- Protein-Ligand Interactions : The compound's structure allows it to participate in protein-ligand interactions, making it a valuable tool for probing biological mechanisms.

Applications in Drug Discovery

This compound has been explored for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for developing novel anticancer agents. Research has shown that derivatives of fluorostyrenes can exhibit potent cytotoxicity against cancer cell lines .

- Anti-inflammatory Agents : The compound has shown potential in modulating immune responses, suggesting applications in treating inflammatory diseases. For instance, studies on related compounds have demonstrated their efficacy in reducing airway inflammation in animal models .

- Antimicrobial Activity : Preliminary studies suggest that halogenated styrenes may possess antimicrobial properties, although more research is needed to fully understand their effectiveness and mechanisms .

Case Studies

- BRD4 Inhibition : A study identified compounds structurally related to this compound as potent inhibitors of BRD4, a target implicated in various cancers. These compounds exhibited nanomolar binding affinities and significant selectivity over other bromodomain-containing proteins .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research on similar fluorinated compounds indicated their potential as selective nNOS inhibitors, which could have implications for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

1-bromo-4-ethenyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRVXFZYXPTEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.